N-(3-chloro-4-methoxyphenyl)-1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxamide
Description
N-(3-chloro-4-methoxyphenyl)-1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide core linked to a substituted quinoline moiety (3-cyano-6-ethylquinolin-4-yl) and an aryl group (3-chloro-4-methoxyphenyl). The compound’s design leverages modular substitutions to optimize physicochemical properties and target binding, a strategy common in drug discovery .
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN4O2/c1-3-16-4-6-22-20(12-16)24(18(14-27)15-28-22)30-10-8-17(9-11-30)25(31)29-19-5-7-23(32-2)21(26)13-19/h4-7,12-13,15,17H,3,8-11H2,1-2H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZIXVXOYMJSHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=CC(=C(C=C4)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxamide is a complex organic compound notable for its potential biological activities. This compound features a piperidine ring, a quinoline moiety, and various functional groups such as chloro, methoxy, and cyano groups. Its unique structure positions it as a candidate for various pharmacological applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various disease pathways, potentially affecting metabolic processes.
- Receptor Modulation : It can modulate the activity of cell surface receptors, influencing cellular responses.
- Signal Transduction Interference : The compound may alter intracellular signaling pathways that regulate cell growth, differentiation, and apoptosis.
Pharmacological Potential
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antitumor Activity : Compounds with similar structures have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antibacterial Properties : Studies have reported moderate to strong antibacterial activity against various strains, suggesting potential use as antimicrobial agents.
- Enzyme Inhibition : Many piperidine derivatives are recognized for their ability to inhibit enzymes like acetylcholinesterase and urease, which are crucial in treating conditions like Alzheimer's disease and urinary tract infections .
Antitumor Efficacy
In a study focusing on quinoline derivatives, compounds structurally related to this compound were evaluated for their antitumor effects. Results indicated significant inhibition of cancer cell proliferation in vitro, with IC50 values ranging from 0.5 µM to 5 µM depending on the specific derivative tested .
Antibacterial Screening
A series of synthesized piperidine compounds were assessed for antibacterial activity against Salmonella typhi and Bacillus subtilis. The most active compounds demonstrated IC50 values significantly lower than standard antibiotics, indicating their potential as effective antibacterial agents .
Biological Activity Summary
Structure Activity Relationship (SAR)
The presence of specific functional groups in the structure of this compound significantly influences its biological activity:
| Functional Group | Effect on Activity |
|---|---|
| Chloro Group | Enhances receptor binding |
| Methoxy Group | Increases solubility |
| Cyano Group | Improves enzyme inhibition |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varied Aryl/Heteroaryl Substitutions
describes three piperidine-4-carboxamide derivatives with oxazole-based heterocycles and halogenated aryl groups (bromo, chloro, fluoro). Key comparisons include:
- Synthetic Yields : The target compound’s synthesis route is unspecified, but analogues in show yields inversely correlated with halogen electronegativity (Br: 76%, Cl: 66%, F: 58%) .
- Purity : All analogues in exhibit >98% HPLC purity, suggesting robust synthetic protocols for piperidine-4-carboxamide scaffolds .
- Its 3-cyano-6-ethylquinoline moiety introduces steric bulk and electron-withdrawing properties distinct from the oxazole rings in .
Substituted Benzyl Derivatives ()
N-(3-Chloro-4-fluorobenzyl)-1-(6-phenoxy-4-pyrimidinyl)-4-piperidinecarboxamide () shares the piperidine-4-carboxamide core but replaces the quinoline with a pyrimidine-phenoxy group. This substitution reduces molecular rigidity compared to the target compound’s quinoline system, which may affect binding kinetics in enzymatic assays .
Antiviral Candidates ()
Compounds like (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide () highlight the piperidine-4-carboxamide scaffold’s versatility in antiviral design.
Heterocyclic Variations ()
N-(3-chloro-4-methoxyphenyl)-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide () replaces the quinoline with a triazolopyridazine ring. Triazolo groups often enhance metabolic stability, whereas the target compound’s cyanoquinoline may improve π-π interactions in binding pockets .
Data Tables
Research Findings and Trends
- Halogen Impact : Chloro substituents (as in the target compound) balance lipophilicity and steric effects, unlike bulkier bromo or polar fluoro groups in .
- Heterocycle Role: Quinoline and oxazole moieties ( vs. Target) confer distinct electronic profiles; cyano groups in the target compound may enhance target binding via dipole interactions .
- Synthetic Robustness : High purity (>98%) across analogues in suggests reliable methodologies for piperidine-4-carboxamide synthesis, applicable to the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
